3-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(3-Aminocarbonylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-Aminocarbonylphenyl-2-methoxybenzoic acid or ACPMB) is an organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. ACPMB has a wide range of uses in the laboratory, including as a reagent in various chemical reactions and as a catalyst in biochemical processes. It is also used as a substrate in enzyme-catalyzed reactions and as a ligand in metal-catalyzed reactions.
Scientific Research Applications
ACPMB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical processes, and as a substrate in enzyme-catalyzed reactions. It is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of ACPMB is not well understood. However, it is known that it can act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. It can also act as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACPMB are not well understood. However, it is known that it can act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. It can also act as a ligand in metal-catalyzed reactions.
Advantages and Limitations for Lab Experiments
The advantages of using ACPMB in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in biochemical processes, as a reagent in organic synthesis, and as a substrate in enzyme-catalyzed reactions. The limitations of using ACPMB include its potential toxicity, its limited stability, and its potential to react with other compounds.
Future Directions
There are a number of potential future directions for ACPMB research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its stability could help to improve its use in laboratory experiments. Finally, further research into its potential to react with other compounds could help to improve its safety and effectiveness in laboratory experiments.
Synthesis Methods
ACPMB can be synthesized by a number of methods, including the Mitsunobu reaction, the acylation reaction, and the aldol condensation reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphite ester in the presence of a base. The acylation reaction involves the reaction of an acid chloride or an acid anhydride with an alcohol in the presence of a base. The aldol condensation reaction involves the reaction of two aldehydes or ketones in the presence of a base.
properties
IUPAC Name |
3-(3-carbamoylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFAUGOMPOWCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689872 |
Source
|
Record name | 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-94-0 |
Source
|
Record name | 3'-Carbamoyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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